

# Hodgkinsine B: A Technical Overview of a Complex Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Hodgkinsine B |           |
| Cat. No.:            | B15618118     | Get Quote |

**Hodgkinsine B**, a complex tris(pyrrolidinoindoline) alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of **Hodgkinsine B**, focusing on its chemical properties, established biological effects, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in the field of drug development.

# **Core Chemical and Physical Data**

**Hodgkinsine B** is a stereoisomer of hodgkinsine, distinguished by its unique three-dimensional arrangement of three pyrrolidinoindoline subunits. This structural complexity gives rise to its distinct pharmacological profile.

| Property          | Value             | Citation(s) |
|-------------------|-------------------|-------------|
| CAS Number        | 586955-76-2       | [1]         |
| Molecular Formula | СззНз8N6          | [1]         |
| Molecular Weight  | 518.7 g/mol       | [2]         |
| Appearance        | Solid             | [1]         |
| Synonym           | (–)-Hodgkinsine B | [1]         |



## **Biological Activities and Mechanisms of Action**

**Hodgkinsine B** exhibits a range of biological effects, most notably analgesic, antiviral, antibacterial, and antifungal activities.[2] Its primary mechanism of action for analgesia involves a dual modulation of the central nervous system, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[2][3]

### **Analgesic Activity**

The pain-relieving properties of **Hodgkinsine B** are attributed to its interaction with key receptors involved in nociception. As a mu-opioid receptor agonist, it mimics the effects of endogenous opioids, while its NMDA receptor antagonism helps to modulate glutamatergic neurotransmission, a pathway implicated in chronic pain states.[3]

While specific dose-response data such as ED50 values for **Hodgkinsine B** are not readily available in the public literature, studies have shown its efficacy in preclinical models. For instance, administration of **Hodgkinsine B** at a dose of 10 mg/kg has been observed to increase the latency to tail withdrawal in the tail-flick test in mice, indicating a significant analgesic effect.[1] The analgesic effects of the broader class of hodgkinsine stereoisomers have been evaluated in both tail flick and capsaicin pain models.[4]

# **Antimicrobial Activity**

**Hodgkinsine B** is part of a family of pyrrolidinoindoline alkaloids that have demonstrated notable antimicrobial properties.[5] Although specific Minimum Inhibitory Concentration (MIC) values for **Hodgkinsine B** against a range of bacteria and fungi are not widely published, related compounds within this class have shown potent activity. For example, Hodgkinsine A and quadrigemine C have exhibited MIC values as low as 5 μg/mL against certain bacteria.[6]

#### **Antiviral Activity**

The antiviral potential of **Hodgkinsine B** and its congeners has also been reported.[3] Hodgkinsine A, a closely related stereoisomer, has demonstrated substantial activity against both a DNA virus (Herpes Simplex Virus-1) and an RNA virus (Vesicular Stomatitis Virus).[6] However, quantitative data such as EC50 (half-maximal effective concentration), CC50 (half-



maximal cytotoxic concentration), and the resulting Selectivity Index (SI) for **Hodgkinsine B** against specific viruses are not currently available in the public domain.

# **Quantitative Data Summary**

The following tables are structured to present quantitative data on the biological activities of **Hodgkinsine B**. It is important to note that specific quantitative data for **Hodgkinsine B** is limited in publicly accessible literature. Where data is available for closely related compounds, it is provided with a clear indication.

Table 1: Analgesic Activity of Hodgkinsine B

| Test Model        | Species | Route of<br>Administrat<br>ion | Effective<br>Dose                             | Observed<br>Effect                                     | Citation(s) |
|-------------------|---------|--------------------------------|-----------------------------------------------|--------------------------------------------------------|-------------|
| Tail-Flick Test   | Mice    | Not Specified                  | 10 mg/kg                                      | Increased<br>latency to tail<br>withdrawal             | [1]         |
| Hot-Plate<br>Test | Mice    | Not Specified                  | Data not<br>available for<br>Hodgkinsine<br>B | Hodgkinsine (5 mg/kg) increases latency to paw licking | [8]         |

Table 2: Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

| Compound/Class Test Organism(s) |                                                | MIC               | Citation(s) |
|---------------------------------|------------------------------------------------|-------------------|-------------|
| Hodgkinsine A                   | Certain Bacteria                               | As low as 5 μg/mL | [6][7]      |
| Quadrigemine C                  | Certain Bacteria                               | As low as 5 μg/mL | [6][7]      |
| Hodgkinsine B                   | Data not public<br>e B Not Specified available |                   |             |

Table 3: Antiviral Activity of Pyrrolidinoindoline Alkaloids



| Compo<br>und/Cla<br>ss | Virus(es<br>)                                       | Cell<br>Line | Assay<br>Type    | EC50                                 | CC50                  | Selectiv<br>ity<br>Index<br>(SI) | Citation<br>(s) |
|------------------------|-----------------------------------------------------|--------------|------------------|--------------------------------------|-----------------------|----------------------------------|-----------------|
| Hodgkins<br>ine A      | Herpes Simplex Virus-1, Vesicular Stomatiti s Virus | Vero         | Not<br>Specified | Substanti<br>al activity<br>observed | Data not<br>available | Data not<br>available            | [6]             |
| Hodgkins ine B         | Not<br>Specified                                    | -            | -                | Data not available                   | Data not available    | Data not available               |                 |

# **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the study of **Hodgkinsine B** and related alkaloids.

#### **Analgesic Activity Assays**

- 1. Tail-Flick Test: This method assesses the spinal reflex to a thermal stimulus.
- Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the underside of a rodent's tail.
- Procedure:
  - A baseline latency for the tail-flick response is determined for each animal before drug administration.
  - Hodgkinsine B or a control substance is administered.
  - At predetermined time intervals post-administration, the heat stimulus is applied, and the time taken for the animal to flick its tail out of the beam is recorded.
  - A cut-off time is established to prevent tissue damage.



- Endpoint: An increase in the latency to tail-flick compared to baseline and control groups indicates an analgesic effect.
- 2. Hot-Plate Test: This test measures the response to a thermal stimulus applied to the paws and is considered to assess a more complex, supraspinal analgesic response.
- Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure:
  - A baseline reaction time (e.g., paw licking, jumping) is recorded for each animal.
  - The test compound or control is administered.
  - At specified time points, the animal is placed on the hot plate, and the latency to the first sign of nociception is recorded.
  - A maximum exposure time is set to avoid injury.
- Endpoint: A significant increase in the reaction time compared to the control group suggests central analgesic activity.

#### **Antimicrobial Susceptibility Testing**

- 1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
- Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and a solution of the test compound.
- Procedure:
  - Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.



- Each well is inoculated with a standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Endpoint: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

## **Antiviral Activity Assays**

- 1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death in a monolayer.
- Materials: Confluent monolayer of host cells in multi-well plates, virus stock, and various concentrations of the test compound.
- Procedure:
  - Host cell monolayers are infected with a known amount of virus.
  - After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without different concentrations of the test compound.
  - Plates are incubated for a period sufficient for plaque formation.
  - Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Endpoint: The number of plaques is counted, and the EC50 is calculated as the
  concentration of the compound that reduces the number of plaques by 50% compared to the
  virus control.
- 2. Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine if the antiviral effect is not due to the compound's toxicity to the host cells.
- Materials: Host cells in a 96-well plate, various concentrations of the test compound, and a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).



#### • Procedure:

- Cells are incubated with different concentrations of the test compound for a period similar to the antiviral assay.
- The MTT reagent is added, which is converted by viable cells into a colored formazan product.
- The formazan is solubilized, and the absorbance is measured using a microplate reader.
- Endpoint: The CC50 is the concentration of the compound that reduces cell viability by 50%.
   The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

# **Signaling Pathways and Experimental Workflows**

The analgesic effects of **Hodgkinsine B** are mediated through its interaction with mu-opioid and NMDA receptors. The following diagrams illustrate the generalized signaling pathways associated with these mechanisms and a typical workflow for assessing antimicrobial activity.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hodgkinsine Wikipedia [en.wikipedia.org]
- 4. Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Hodgkinsine B: A Technical Overview of a Complex Indole Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618118#hodgkinsine-b-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com